molecular formula C22H30N4O6S B2410369 3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide CAS No. 1021258-88-7

3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

Cat. No. B2410369
CAS RN: 1021258-88-7
M. Wt: 478.56
InChI Key: UANWMCKBPGWTIV-UHFFFAOYSA-N
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Description

The compound “3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide” is a benzamide derivative with three methoxy groups attached to the benzene ring and a complex substituent involving a pyridine and piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The benzene ring is likely to be planar, while the piperazine and pyridine rings may adopt chair or boat conformations depending on the specific substituents and conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the polar amide group and the multiple methoxy groups in this compound would likely make it more polar and potentially increase its solubility in polar solvents .

Scientific Research Applications

Application in Electrophoresis and Quality Control

  • Electrophoretic Separation : A study developed nonaqueous capillary electrophoretic separation for substances related to imatinib mesylate, including compounds structurally related to 3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide. This method is effective for quality control purposes, showing promise in pharmaceutical analysis (Ye et al., 2012).

Anticancer Research

  • Anticancer Potential : N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides, structurally similar to the compound , have been synthesized and demonstrated moderate to good anticancer activity against various human cancer cell lines, indicating the potential of such compounds in cancer therapy (Mohan et al., 2021).

Antipsychotic Drug Development

  • Antipsychotic Effects : Studies on heterocyclic analogues of certain benzamides, closely related to 3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide, have shown potential as antipsychotic agents. These compounds have been evaluated for their dopamine and serotonin receptor binding, suggesting their utility in developing new treatments for psychiatric disorders (Norman et al., 1996).

Antimicrobial Activity

  • Antibacterial Properties : A variety of benzamide derivatives, including those structurally similar to the compound , have shown considerable antibacterial activity. This suggests the potential use of such compounds in developing new antibacterial agents (Patel & Agravat, 2009).

Antitubercular Activity

  • Anti-tubercular Agents : Some derivatives of benzamide, structurally akin to 3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide, have been synthesized and evaluated for their anti-tubercular activity. These findings indicate the potential of similar compounds in treating tuberculosis (Srinivasarao et al., 2020).

Mechanism of Action

Target of Action

The compound’s primary targets are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell proliferation .

Mode of Action

The compound interacts with its targets by inhibiting their activity . For instance, it inhibits tubulin polymerization, a critical process in cell division . It also inhibits Hsp90, a chaperone protein that assists in protein folding and stability . By inhibiting these targets, the compound disrupts their normal functions, leading to changes in cellular processes .

Biochemical Pathways

The compound affects several biochemical pathways due to its multi-targeted nature . For example, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting the mitotic spindle formation and thus, cell division . By inhibiting Hsp90, it affects the folding and stability of many proteins, potentially leading to proteotoxic stress . The exact downstream effects depend on the specific target and the cellular context .

Result of Action

The compound’s action results in notable anti-cancer effects by effectively inhibiting its targets . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it demonstrates significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent . It also exhibits anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promising activity in a particular area, further studies could be conducted to optimize its properties .

properties

IUPAC Name

3,4,5-trimethoxy-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O6S/c1-30-18-15-17(16-19(31-2)21(18)32-3)22(27)24-9-6-14-33(28,29)26-12-10-25(11-13-26)20-7-4-5-8-23-20/h4-5,7-8,15-16H,6,9-14H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANWMCKBPGWTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

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